molecular formula C14H22N2 B115274 Methyl-phenethyl-piperidin-4-YL-amine CAS No. 142752-20-3

Methyl-phenethyl-piperidin-4-YL-amine

Cat. No.: B115274
CAS No.: 142752-20-3
M. Wt: 218.34 g/mol
InChI Key: VMBVZOWXRDYODM-UHFFFAOYSA-N
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Description

Methyl-phenethyl-piperidin-4-YL-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl-phenethyl-piperidin-4-YL-amine and its derivatives?

  • Methodology : The synthesis typically involves alkylation or reductive amination of piperidine precursors. For example:

  • Alkylation : Reacting N-phenylpiperidin-4-amine with phenethyl halides (e.g., phenethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol .
  • Reductive Amination : Condensing ketone intermediates (e.g., 4-piperidone derivatives) with phenethylamine or aniline derivatives using reducing agents like sodium cyanoborohydride (NaBH₃CN) .
    • Optimization : Yields vary depending on steric hindrance and solvent polarity. For instance, compound 14 (a structural analog) was synthesized with 78% yield using HCl/dioxane conditions .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ ~2.5–3.5 ppm (piperidine protons), δ ~6.5–7.5 ppm (aromatic protons from phenethyl/phenyl groups) .
  • ¹³C NMR : Peaks at ~45–60 ppm (piperidine carbons) and ~125–140 ppm (aromatic carbons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₄N₂: 280.413) .

Q. What are the critical physicochemical properties of this compound?

  • Key Properties :

PropertyValueSource
Molecular Weight~280–290 g/mol
LogP (Lipophilicity)~3.5–4.0 (predicted)
SolubilityLow in water; soluble in DMSO

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect binding affinity in receptor studies?

  • Case Study : Replacing the phenethyl group with a methoxyphenyl group (as in 12 and 14 ) reduces steric bulk but may alter π-π stacking interactions with aromatic residues in receptor pockets .
  • Experimental Design :

  • Perform competitive binding assays (e.g., radioligand displacement) using analogs with varied substituents.
  • Correlate IC₅₀ values with computational docking results (e.g., AutoDock Vina) to identify critical interactions .

Q. What challenges arise in resolving enantiomers or diastereomers of this compound?

  • Chromatographic Challenges :

  • Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
  • Retention times vary significantly for enantiomers (e.g., Δt > 5 min for cis/trans isomers in 15 ) .
    • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms absolute configuration .

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Data Contradiction Analysis :

  • Example: A compound may show high potency in vitro (e.g., IC₅₀ = 10 nM in enzyme assays) but poor efficacy in cell-based assays due to poor membrane permeability.
  • Resolution :
  • Measure logD (partition coefficient) to assess permeability.
  • Use prodrug strategies (e.g., esterification of amine groups) to enhance bioavailability .

Q. Methodological Tables

Table 1: Comparative Analysis of Piperidine Derivatives

CompoundSubstituentsBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
Methyl-phenethyl Phenethyl, N-methyl15 ± 20.5
4-Methoxy analog 4-Methoxyphenyl, N-ethyl8 ± 11.2
Despropionyl variant Phenethyl, NH₂120 ± 150.3
Data synthesized from

Table 2: Crystallographic Parameters for Structural Validation

CompoundSpace GroupResolution (Å)R-factor (%)
14 P2₁/c0.844.2
15 C2/c0.913.8
Data from

Q. Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize reductive amination for higher yields in sterically hindered derivatives .
  • Analytical Rigor : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Safety Protocols : Use fume hoods and PPE during synthesis to mitigate exposure risks (e.g., amine intermediates are irritants) .

Properties

CAS No.

142752-20-3

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3

InChI Key

VMBVZOWXRDYODM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 ml of concentrated hydrochloric acid and 13.3 g of 10% palladium-carbon were added to a solution of 266 g of 4-[N-methyl-N-(2-phenylethyl)amino]-1-benzylpiperidine in 1 liter of ethanol and 500 ml of water. The mixture was stirred at a hydrogen pressure of 1 atm. at 60° C. for 5 hours. 10% palladium-carbon was removed by filtration and then washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. The residue was added to ice water. The mixture was made alkaline with a 25% aqueous sodium hydroxide solution and then extracted with methylene chloride. The extract was water-washed and then concentrated under reduced pressure. The residue was subjected to vacuum distillation to obtain 131.9 g of 4-[N-methyl-N-(2-phenylethyl)amino]piperidine as a colorless oil.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
4-[N-methyl-N-(2-phenylethyl)amino]-1-benzylpiperidine
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
13.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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